4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid
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Overview
Description
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced using benzyl chloroformate (PhCH₂OCOCl) in the presence of a base such as triethylamine (Et₃N).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Benzyloxy)carbonyl]benzoic acid
- 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine
Comparison
4-[(Benzyloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-phenylmethoxycarbonyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |
InChI |
InChI=1S/C17H15NO5/c19-16(20)13-6-7-14-15(10-13)22-9-8-18(14)17(21)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
InChI Key |
JGNOLUIBMBXOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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